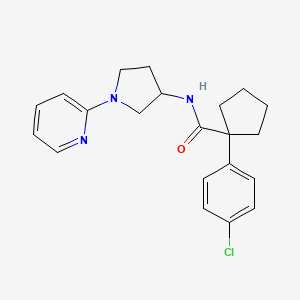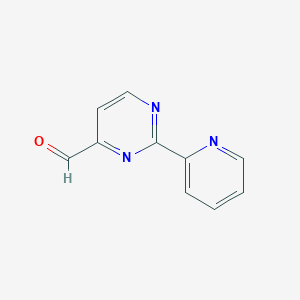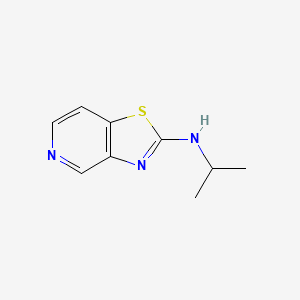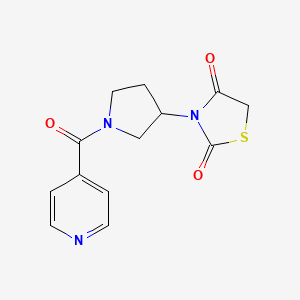
3-(1-イソニコチノイルピロリジン-3-イル)チアゾリジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione” is a derivative of Thiazolidinedione (TZD), a class of heterocyclic compounds consisting of a five-membered C3NS ring . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .
Chemical Reactions Analysis
Thiazolidine derivatives have been synthesized using various agents, with a focus on yield, purity, selectivity, and pharmacokinetic activity . The treatment of CoFe2O4@SiO2 with APTES in refluxing toluene led to the concept of CoFe2O4@SiO2/PrNH2 nanoparticles as a peculiar magnetically recyclable, green, and efficient catalyst .
Physical And Chemical Properties Analysis
Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial . The presence of sulfur enhances their pharmacological properties .
科学的研究の応用
抗真菌活性
この化合物は、顕著な抗真菌活性を示すことがわかっています。トリアゾールとチアゾリジン核をリンカーで連結した一連のハイブリッド化合物が合成され、広範囲にわたって研究されています。 標的化合物の最も低いMIC値は0.003 µg/mL〜0.5 µg/mLの範囲にあり、したがって、これらの化合物は市販のアゾール系薬剤よりも劣っていません、または数倍優れています .
抗菌活性
この化合物は、抗菌活性も示しています。たとえば、Bondeらは、2種類の異なるグラム陰性菌(E. coliとS.typhi)、グラム陽性菌(S.aureusとB.subtilis)に対する抗菌活性を示すN - [(2Z)-3-(4- ブロモフェニル)-4- オキソ- 1,3-チアゾリジン–2-イリデン]–2-(ピラジン-2-イルオキシ)アセトヒドラジドの合成を報告しています .
抗糖尿病の可能性
Alamらは、一連の新しいN-置換メチル-1,3-チアゾリジン-2,4-ジオン分子を誘導し、ストレプトゾトシン誘発糖尿病モデルを用いてウィスターラットにおけるそれらのin vivo抗糖尿病の可能性を評価しました .
抗癌活性
チアゾリジノン骨格は、抗癌特性を持つことがわかっています .
抗炎症および抗けいれん特性
チアゾリジノンは、抗炎症および抗けいれん特性を持つことがわかっています .
抗ウイルス特性
作用機序
Target of Action
The primary target of 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione, a derivative of thiazolidin-4-ones, is PPARγ (Peroxisome proliferator-activated receptors gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione acts by activating PPARγ . The activation of PPARγ by this compound leads to changes in gene expression, which subsequently results in various biological effects .
Biochemical Pathways
The activation of PPARγ affects several biochemical pathways. It is known to influence pathways related to antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties . The exact downstream effects can vary depending on the specific context and environment .
Pharmacokinetics
Thiazolidin-4-one derivatives are generally known for their diverse therapeutic and pharmaceutical activity, and their synthesis often aims to improve yield, purity, selectivity, and pharmacokinetic activity .
Result of Action
The activation of PPARγ by 3-(1-Isonicotinoylpyrrolidin-3-yl)thiazolidine-2,4-dione leads to a wide range of molecular and cellular effects. These include antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral activities . The specific effects can vary depending on the context and the specific biological system in which the compound is acting .
Safety and Hazards
将来の方向性
The diversity in the biological response of Thiazolidine derivatives makes it a highly prized moiety. Developing multifunctional drugs and improving their activity should be a focus of research . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .
特性
IUPAC Name |
3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11-8-20-13(19)16(11)10-3-6-15(7-10)12(18)9-1-4-14-5-2-9/h1-2,4-5,10H,3,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJXAFUMCZLYBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

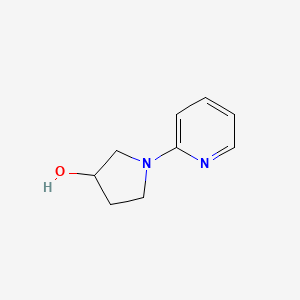
![ethyl 2-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2357862.png)
![4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine](/img/structure/B2357865.png)
![2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol](/img/structure/B2357866.png)
![7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2357867.png)
![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2357868.png)
![5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B2357869.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2357870.png)
